2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c19-15(23)12-8-4-5-9-13(12)20-17(25)14-10-26-18(21-14)22-16(24)11-6-2-1-3-7-11/h1-10H,(H2,19,23)(H,20,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRGTSBLOWENTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazole ring is constructed via cyclocondensation of α-halo carbonyl compounds with thiourea derivatives. For example, 2-chlorothiazole-4-carboxylic acid serves as a precursor, reacting with substituted amines to form the thiazole-4-carboxamide backbone. In one protocol, 2-chlorothiazole-4-carboxylic acid is activated with CDI in dry dimethylformamide (DMF), followed by coupling with 2-carbamoylaniline to yield the intermediate N-(2-carbamoylphenyl)thiazole-4-carboxamide. This method avoids racemization and ensures high regioselectivity.
Sequential Amidation for Benzamido Substituent
The benzamido group is introduced via a two-step process:
- Protection of the Thiazole Amine : The primary amine on the thiazole ring is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent couplings.
- Benzoylation : Benzoyl chloride reacts with the deprotected amine in pyridine, forming the final 2-benzamido substituent. This step achieves 63–68% yields under optimized conditions.
Step-by-Step Preparation Protocols
Synthesis of N-(2-Carbamoylphenyl)thiazole-4-Carboxamide
Step 1: Azide Intermediate Formation
4-Chlorophenyl derivatives are treated with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in tetrahydrofuran (THF) to generate azide intermediates. For instance, 4-chloro-N-(2-nitrophenyl)thiazole-4-carboxamide reacts with NaN₃ to produce the corresponding azide (60–63% yield).
Step 2: Staudinger Reaction for Amine Generation
Azides undergo Staudinger reactions with triphenylphosphine (PPh₃) in THF, followed by hydrolysis to yield free amines. This step is critical for generating the primary amine required for subsequent benzoylation.
Step 3: Amide Coupling with 2-Carbamoylaniline
The amine intermediate reacts with 2-carbamoylaniline using CDI as a coupling agent in DMF. The reaction proceeds at room temperature for 12 hours, yielding N-(2-carbamoylphenyl)thiazole-4-carboxamide (45–50%).
Benzamido Group Installation
Step 4: Boc Deprotection
The Boc-protected amine is deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM), releasing the free amine.
Step 5: Benzoyl Chloride Coupling
The deprotected amine reacts with benzoyl chloride in pyridine at 0°C, followed by gradual warming to room temperature. This step achieves 68% yield, with purity confirmed via HPLC.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
- Azide Formation : Reactions at 60°C for 4 hours optimize azide yields (63%).
- Benzoylation : Low-temperature (0°C) initiation prevents exothermic side reactions, followed by 12-hour stirring at room temperature.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : Purity ≥95% is achieved using a Zorbax Eclipse Plus C18 column with a methanol/water gradient (0.1% formic acid).
- LCMS : Molecular ion peaks at m/z 366.4 ([M+H]⁺) align with the theoretical molecular weight.
Applications in Medicinal Chemistry
While beyond the scope of preparation methods, this compound’s structural analogs exhibit antineoplastic and antimycobacterial activities. For instance, thiazole-sulfanilamide derivatives demonstrate IC₅₀ values of 18.53 µg/mL against MCF-7 cells, comparable to cisplatin. Such bioactivity underscores the importance of robust synthesis protocols for structure-activity relationship studies.
Chemical Reactions Analysis
2-Benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of diseases like cancer.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting various cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
2-Benzamido-N-(2-carbamoylphenyl)thiazole-4-carboxamide can be compared with other similar compounds, such as:
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also acts as a potent inhibitor of CK1δ and CK1ε.
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives: These compounds have shown significant biological activities, including antimycobacterial properties.
The uniqueness of 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide lies in its specific inhibitory activity against CK1δ and CK1ε, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide belongs to a class of thiazole derivatives that have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazole ring fused with a benzamide and a carbamoyl group, which may contribute to its biological activity.
Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It may act on certain receptors, influencing signaling pathways critical for various biological functions.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, it exhibited cytotoxic effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 8.0 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.
Acetylcholinesterase Inhibition
Recent studies suggest that compounds similar to this compound have potential as acetylcholinesterase inhibitors, which is crucial for therapeutic strategies against Alzheimer's disease.
- Inhibition Assay Results :
| Compound | IC50 Value (µM) |
|---|---|
| This compound | 12.6 |
| Standard Inhibitor (Donepezil) | 5.0 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of several thiazole derivatives, including our compound of interest. The results highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for drug development.
- Cytotoxicity Assessment in Cancer Research : Another investigation focused on the cytotoxic properties of thiazole derivatives against human cancer cell lines. The study found that the compound could significantly reduce cell viability in a dose-dependent manner.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-benzamido-N-(2-carbamoylphenyl)-1,3-thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization of thiazole cores and coupling of aromatic amides. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or ethanol for polar intermediates .
- Temperature control : Reactions often require reflux (70–80°C) to ensure completion without side products .
- Catalysts : Amine bases (e.g., triethylamine) or coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product (>95% purity) .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, 25°C, 12h | 75 | 92% |
| 2 | Ethanol, reflux, 8h | 68 | 89% |
| 3 | TEA, EDC/HOBt, RT | 82 | 96% |
Q. How is the compound characterized, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Purity assessment (>98% for biological assays) .
- X-ray Crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks .
Q. What are the stability profiles of this compound under varying conditions?
- pH stability : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with <50% remaining after 24h .
- Thermal stability : Stable at 25°C for >6 months; decomposition observed >150°C .
- Light sensitivity : Store in amber vials to prevent photodegradation .
Q. How is the biological activity of this compound assessed in vitro?
- Enzyme inhibition assays : IC50 determination against targets like kinases or proteases using fluorescence/absorbance readouts .
- Cell-based assays : Cytotoxicity (MTT assay) and apoptosis markers (e.g., caspase-3 activation) in cancer lines .
- Molecular docking : Preliminary binding affinity studies with target proteins (e.g., COVID-19 main protease) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate its mechanism of action?
- Density Functional Theory (DFT) : Calculates energy gaps (HOMO-LUMO) and Fukui functions to predict reactive sites .
- Molecular docking : Identifies binding pockets (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) and simulates ligand-protein interactions .
- ADMET prediction : SwissADME or similar tools assess bioavailability and toxicity .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps .
- DoE (Design of Experiments) : Statistically optimizes solvent ratios, catalyst loading, and temperature .
- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .
Q. How should researchers address contradictions in biological activity data?
- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .
- Structural analogs : Compare activity trends with derivatives to identify critical functional groups .
Q. What methods are used to synthesize and analyze enantiomers of this compound?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) during key coupling steps .
- Circular Dichroism (CD) : Confirms absolute configuration of resolved enantiomers .
Q. How do structural modifications impact its bioactivity?
- SAR (Structure-Activity Relationship) studies :
- Thiazole ring substitution : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition .
- Amide linker flexibility : Rigid linkers (e.g., biphenyl) improve binding entropy .
- Phenyl substituents : Para-methoxy groups increase metabolic stability .
Q. Can synergistic effects with other compounds enhance therapeutic potential?
- Combination index (CI) analysis : Chou-Talalay method quantifies synergy (e.g., with cisplatin in cancer models) .
- Pathway mapping : RNA-seq identifies co-targeted pathways (e.g., PI3K/AKT and MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
